molecular formula C20H19Cl2N5O2 B15183268 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride CAS No. 64086-73-3

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride

Cat. No.: B15183268
CAS No.: 64086-73-3
M. Wt: 432.3 g/mol
InChI Key: DJJBNWJHPZGBMV-UHFFFAOYSA-M
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Description

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride is a complex organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound is characterized by the presence of azo and pyridinium groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The resulting intermediate is then quaternized with 4-methylpyridine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the pyridinium moiety can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Nitrophenyl chloroformate
  • Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-

Uniqueness

1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride is unique due to its combination of azo and pyridinium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific coloration and reactivity .

Properties

CAS No.

64086-73-3

Molecular Formula

C20H19Cl2N5O2

Molecular Weight

432.3 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]-4-[(4-nitrophenyl)diazenyl]aniline;chloride

InChI

InChI=1S/C20H19ClN5O2.ClH/c1-15-8-11-25(12-9-15)13-10-22-20-7-4-17(14-19(20)21)24-23-16-2-5-18(6-3-16)26(27)28;/h2-9,11-12,14,22H,10,13H2,1H3;1H/q+1;/p-1

InChI Key

DJJBNWJHPZGBMV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

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